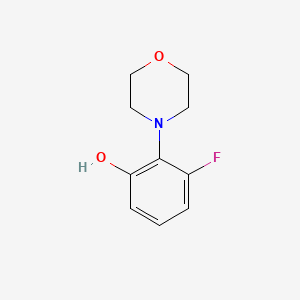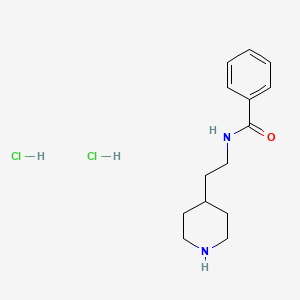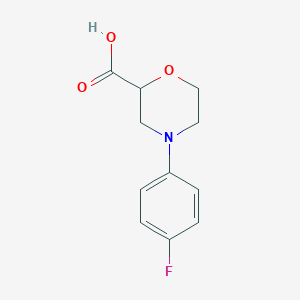
3-Fluor-2-(N-Morpholino)phenol
Übersicht
Beschreibung
3-Fluoro-2-(N-morpholino)phenol is a chemical compound with the molecular formula C10H12FNO2 . It is also known as Phenol, 3-fluoro-2-(4-morpholinyl)- .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-(N-morpholino)phenol consists of a phenol group with a fluorine atom at the 3rd position and a morpholino group at the 2nd position . The InChI code for this compound is 1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Fluor-2-(N-Morpholino)phenol: ist eine wertvolle Verbindung in der organischen Synthese. Seine Struktur ermöglicht es ihm, als Vorläufer für die Synthese verschiedener komplexer Moleküle zu dienen. Das Fluoratom kann für eine weitere Funktionalisierung verwendet werden, und die Morpholinogruppe kann als dirigierende Gruppe für metallkatalysierte Reaktionen dienen .
Pharmazeutische Forschung
In der pharmazeutischen Forschung kann diese Verbindung zur Entwicklung neuer Medikamentenkandidaten eingesetzt werden. Seine phenolische Hydroxylgruppe kann Wasserstoffbrückenbindungen bilden, was ein wünschenswertes Merkmal im Wirkstoffdesign für eine verbesserte Zielbindung ist. Der Morpholinring ist ein häufiges Motiv in Arzneimittelmolekülen, bekannt für seine Fähigkeit, pharmakokinetische Eigenschaften zu verbessern .
Materialwissenschaften
Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie für den Einsatz in den Materialwissenschaften geeignet, insbesondere bei der Entwicklung organischer Halbleiter. Das Vorhandensein von Fluor kann die elektronischen Eigenschaften von Materialien modulieren, was möglicherweise zu Anwendungen in OLEDs oder organischen Photovoltaikanlagen führt .
Biochemische Assays
This compound: kann in biochemischen Assays eingesetzt werden. So könnte es beispielsweise als fluorogene Sonde für die Enzymaktivität verwendet werden, wobei die Freisetzung des Fluorophors bei enzymatischer Reaktion quantitativ gemessen werden kann .
Umweltwissenschaften
Diese Verbindung kann in der Umweltwissenschaft verwendet werden, um das Verhalten fluorierter organischer Verbindungen in Ökosystemen zu untersuchen. Seine Abbauprodukte und die Wechselwirkung mit verschiedenen Umweltfaktoren können Aufschluss über das Schicksal ähnlicher Schadstoffe geben .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard oder Reagenz in chromatographischen Methoden verwendet werden. Seine eindeutigen UV/Vis-Absorptionseigenschaften können bei der Detektion und Quantifizierung ähnlicher Verbindungen helfen .
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von This compound, um bestimmte Rollen in der wissenschaftlichen Forschung zu erfüllen, und zeigt die Vielseitigkeit der Verbindung in verschiedenen Bereichen. Die bereitgestellten Informationen basieren auf den Eigenschaften der Verbindung und den potenziellen Anwendungen, wie sie aus verfügbaren Ressourcen hervorgehen .
Wirkmechanismus
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura coupling, 3-Fluoro-2-(N-morpholino)phenol likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19721) and structure could potentially influence its bioavailability.
Result of Action
In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
The action, efficacy, and stability of 3-Fluoro-2-(N-morpholino)phenol can be influenced by various environmental factors. For instance, the compound is water-soluble , which means its action may be influenced by the presence of water in the environment. Additionally, the compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-FMP in laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively inexpensive and can be easily synthesized. However, 3-FMP has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments. In addition, it can be toxic in high concentrations and should be handled with caution.
Zukünftige Richtungen
There are many potential future directions for the use of 3-FMP in research and laboratory experiments. It could be used to study the mechanisms of action of other drugs and compounds, as well as to study the biochemical and physiological effects of drugs. Additionally, 3-FMP could be used to study the effects of environmental pollutants on biochemical processes, as well as to develop new drugs and drug delivery systems. Finally, 3-FMP could be used to study the mechanisms of disease and to develop new treatments for diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-2-morpholin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKSLSBDBSCOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)

![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)


![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)
![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)